molecular formula C6H11F3NO8P B6196481 (2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid CAS No. 2694063-02-8

(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid

Cat. No.: B6196481
CAS No.: 2694063-02-8
M. Wt: 313.1
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-(phosphonooxy)butanoic acid, trifluoroacetic acid is a compound of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(phosphonooxy)butanoic acid typically involves the phosphorylation of serine derivatives. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation of the hydroxyl group on the serine derivative.

Industrial Production Methods

Industrial production of this compound often employs large-scale phosphorylation reactions using automated reactors to maintain precise control over reaction conditions. The use of trifluoroacetic acid as a solvent or reagent in these processes helps to enhance the yield and purity of the final product by facilitating the removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(phosphonooxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the phosphonooxy group to a phosphonate group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various phosphorylated amino acids and their derivatives, which are useful intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-4-(phosphonooxy)butanoic acid is used as a building block for the synthesis of peptides and proteins. Its phosphorylated form is crucial for studying phosphorylation processes in biochemical pathways.

Biology

In biological research, this compound is used to investigate the role of phosphorylation in cellular signaling and metabolism. It serves as a model compound for studying enzyme-substrate interactions involving phosphorylated amino acids.

Medicine

In medicine, (2S)-2-amino-4-(phosphonooxy)butanoic acid is explored for its potential therapeutic applications, particularly in the development of drugs targeting phosphorylation-dependent pathways. It is also used in the design of enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(phosphonooxy)butanoic acid involves its interaction with enzymes that recognize phosphorylated amino acids. It acts as a substrate or inhibitor for these enzymes, modulating their activity and affecting downstream signaling pathways. The molecular targets include kinases and phosphatases, which play critical roles in cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
  • Phosphoserine
  • Phosphothreonine

Uniqueness

(2S)-2-amino-4-(phosphonooxy)butanoic acid is unique due to its specific configuration and the presence of both amino and phosphonooxy functional groups. This dual functionality allows it to participate in a wide range of biochemical reactions, making it a versatile tool in research and industrial applications.

Properties

CAS No.

2694063-02-8

Molecular Formula

C6H11F3NO8P

Molecular Weight

313.1

Purity

95

Origin of Product

United States

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